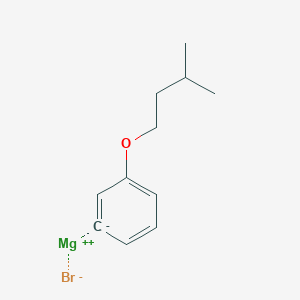
Magnesium;3-methylbutoxybenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3-methylbutoxybenzene;bromide is a type of Grignard reagent, which is an organomagnesium compound. Grignard reagents are crucial in organic chemistry due to their ability to form carbon-carbon bonds, making them valuable in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;3-methylbutoxybenzene;bromide is typically synthesized by reacting magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors equipped with reflux condensers and mechanical stirrers. The reaction conditions are carefully controlled to ensure high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Participates in various redox reactions depending on the reactants and conditions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are alcohols, carboxylic acids, and other carbon-carbon bonded compounds .
Applications De Recherche Scientifique
Magnesium;3-methylbutoxybenzene;bromide is widely used in scientific research for:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.
Mécanisme D'action
The mechanism of action of magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms in carbonyl compounds. This results in the formation of a new carbon-carbon bond, followed by protonation to yield the final product . The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent with similar reactivity but different substituents.
Phenylmagnesium bromide: Similar in structure but with a phenyl group instead of a 3-methylbutoxybenzene group.
Ethylmagnesium bromide: Similar reactivity but with an ethyl group.
Uniqueness
Magnesium;3-methylbutoxybenzene;bromide is unique due to its specific substituent, which can impart different reactivity and selectivity in organic synthesis compared to other Grignard reagents .
Propriétés
Formule moléculaire |
C11H15BrMgO |
|---|---|
Poids moléculaire |
267.45 g/mol |
Nom IUPAC |
magnesium;3-methylbutoxybenzene;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-4,6-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LPFBYMIWJGHVJX-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
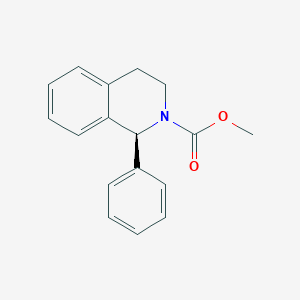
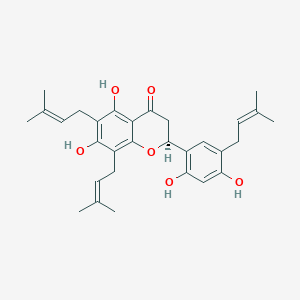
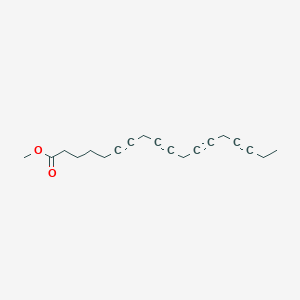
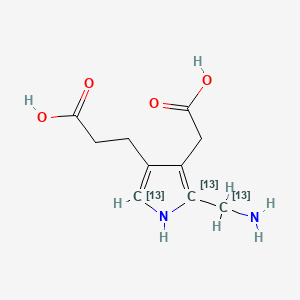
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
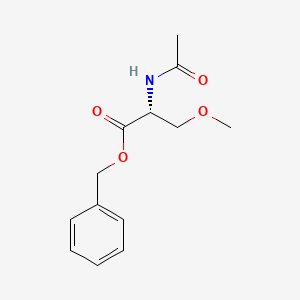
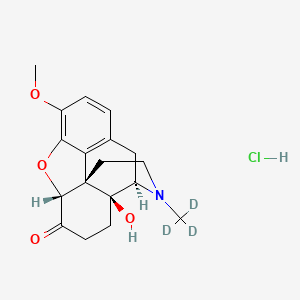
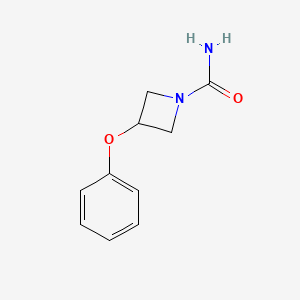

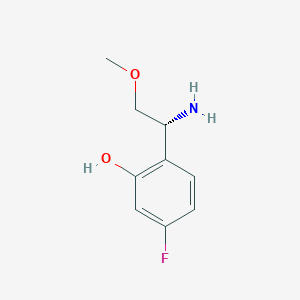
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
